

An In-depth Technical Guide to Potassium Phosphate Dibasic Anhydrous

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium Phosphate, Dibasic*

Cat. No.: *B151320*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium phosphate dibasic anhydrous (K_2HPO_4), a widely utilized reagent in various scientific and industrial fields. Its properties as a high-capacity buffer, nutrient source, and stabilizer make it indispensable in biochemical research, pharmaceutical formulations, and agricultural applications.

Chemical Identity and Properties

Potassium phosphate dibasic, also known as dipotassium hydrogen phosphate, is an inorganic salt of phosphoric acid.^{[1][2]} It is a hygroscopic, water-soluble solid that forms a mildly alkaline solution.^{[3][4]}

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	Potassium Phosphate Dibasic
Synonyms	Dipotassium hydrogen phosphate, Dipotassium hydrogen orthophosphate ^{[1][2]}
Molecular Formula	K ₂ HPO ₄ ^{[1][3][5]}
CAS Number	7758-11-4 ^{[1][3][5]}
PubChem ID	24450 ^[1]
EC Number	231-834-5

| InChI Key | ZPWVASYFFYYZEW-UHFFFAOYSA-L^[6] |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	174.18 g/mol	^{[1][5]}
Appearance	White, odorless, crystalline or granular powder; hygroscopic	^{[1][4][7]}
Solubility	Highly soluble in water; Insoluble in ethanol	^[2]
Melting Point	>465 °C	^[5]
pH	~9.0 (1% aqueous solution); 8.8 (5% aqueous solution)	^{[4][5]}

| Purity (ACS Reagent) | ≥ 98.0% |^{[3][8]} |

Core Applications in Research and Development

Potassium phosphate dibasic anhydrous is a cornerstone reagent with diverse applications owing to its chemical properties.

- **Biological Buffering Agent:** It is a primary component of phosphate buffers, including Phosphate-Buffered Saline (PBS), which are crucial for maintaining a stable physiological pH in cell cultures, enzyme assays, and molecular biology experiments.[9][10] Its buffering range is effective between pH 8.5 and 9.6.
- **Pharmaceutical Formulations:** In the pharmaceutical industry, it serves as an excipient to enhance the stability and efficacy of medications.[11] It is also used in intravenous solutions to correct electrolyte imbalances, particularly hypophosphatemia and hypokalemia.[1][12]
- **Food and Agriculture:** As a food additive, it functions as a stabilizer, emulsifier, and pH regulator in products like imitation dairy creamers and dry powder beverages.[2][12] In agriculture, it is a valuable fertilizer, providing essential potassium and phosphorus to promote plant growth.[1][8][9]
- **Water Treatment:** The compound is employed in water treatment to control pH and prevent the corrosion of pipelines.[4][9]

Experimental Protocols

The following are standardized methodologies for the analysis of potassium phosphate dibasic, as specified by the American Chemical Society (ACS) and the United States Pharmacopeia (USP).

This method determines the purity of K_2HPO_4 .

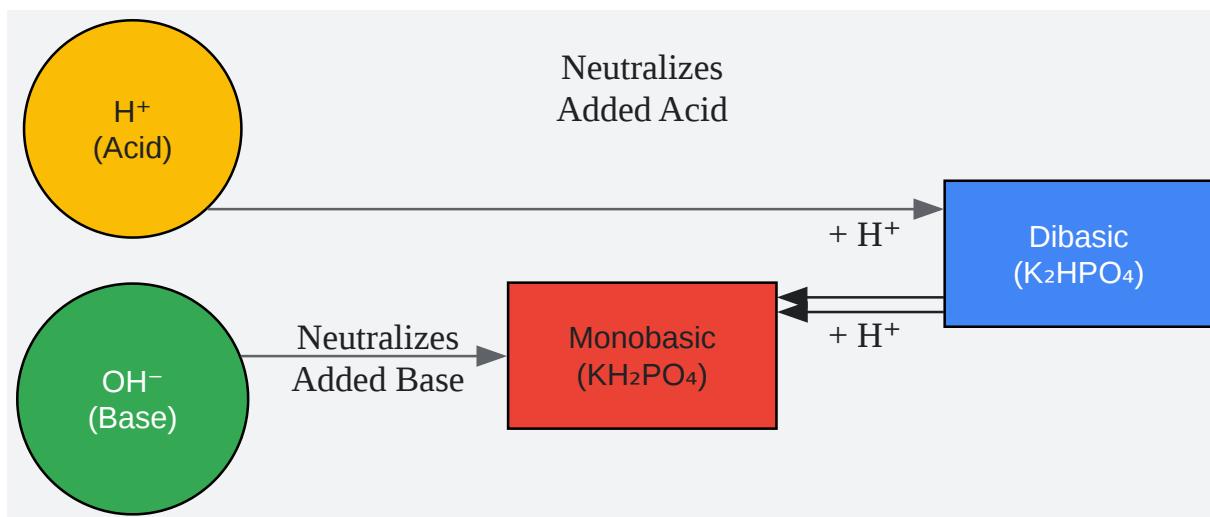
Principle: The sample is dissolved in a known excess of strong acid (HCl). The excess acid is first back-titrated with a strong base (NaOH) to the first equivalence point of phosphate (around pH 4), where $H_2PO_4^-$ is the predominant species. The titration is then continued to the second equivalence point (around pH 8.8), where HPO_4^{2-} is the predominant species. The amount of K_2HPO_4 is calculated from the volume of titrant consumed between these two inflection points. [13][14]

Procedure:

- Accurately weigh approximately 7.0 g of the sample.

- Dissolve the sample in 50 mL of deionized water and exactly 50.0 mL of 1 N hydrochloric acid volumetric solution.
- Using a calibrated pH meter, titrate the excess acid with 1 N sodium hydroxide volumetric solution to the first inflection point, which occurs at approximately pH 4. Record this volume.
- Continue the titration with 1 N sodium hydroxide to the second inflection point at about pH 8.8.[13][14][15]
- The percentage of K_2HPO_4 is calculated based on the volume of NaOH required to titrate between the first and second inflection points.[13]

Procedure:


- Dissolve 10 g of the sample in 100 mL of hot deionized water.
- Filter the solution through a tared filtering crucible.
- Wash the residue on the filter with hot deionized water.
- Dry the crucible at 105 °C for 2 hours.
- The weight of the remaining residue should not exceed 20 mg (0.2%).[16]

Procedure:

- Dissolve 3 g of the sample in 30 mL of deionized water and cool the solution to 20 °C.
- Add 3 drops of thymol blue indicator.
- A blue color should be produced. This color should change to yellow (with a greenish tinge) upon the addition of no more than 0.4 mL of 1 N hydrochloric acid.[15][16]

Visualization of Chemical Behavior

The buffering capacity of potassium phosphate solutions is due to the equilibrium between the dibasic (HPO_4^{2-}) and monobasic ($H_2PO_4^-$) forms. The diagram below illustrates how this system resists changes in pH upon the addition of an acid or a base.

[Click to download full resolution via product page](#)

Caption: Equilibrium of the potassium phosphate buffer system.

The diagram illustrates that when an acid (H^+) is added, the equilibrium shifts to the left as the dibasic form (HPO_4^{2-}) accepts a proton to become the monobasic form ($H_2PO_4^-$). Conversely, when a base (OH^-) is added, the monobasic form donates a proton to neutralize the base, shifting the equilibrium to the right. This dynamic equilibrium maintains a relatively stable pH, which is critical for a vast array of biological and chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Dipotassium phosphate - Wikipedia [en.wikipedia.org]
- 3. thomassci.com [thomassci.com]
- 4. annexechem.com [annexechem.com]
- 5. 7758-11-4 CAS | POTASSIUM PHOSPHATE DIBASIC ANHYDROUS | Inorganic Phosphates | Article No. 05429 [lobachemie.com]

- 6. Potassium Phosphate Dibasic Anhydrous (Crystalline Powder/Certified ACS), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]
- 7. Potassium Phosphate, Dibasic | K₂HPO₄ | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. mpbio.com [mpbio.com]
- 11. Potassium Phosphate Dibasic: Overview and Biochemical Applications _Chemicalbook [m.chemicalbook.com]
- 12. What is the mechanism of Dipotassium phosphate? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dibasic Potassium Phosphate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 16. pharmacopeia.cn [pharmacopeia.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Potassium Phosphate Dibasic Anhydrous]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151320#chemical-formula-for-potassium-phosphate-dibasic-anhydrous]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com